molecular formula C17H19O4P B566652 Diethyl (4-benzoylphenyl)phosphonate CAS No. 103384-72-1

Diethyl (4-benzoylphenyl)phosphonate

Cat. No.: B566652
CAS No.: 103384-72-1
M. Wt: 318.309
InChI Key: YSOIPLCPPKSKSR-UHFFFAOYSA-N
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Description

Diethyl (4-benzoylphenyl)phosphonate is an organophosphorus compound with the molecular formula C17H19O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid diethyl ester group attached to a benzoyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-benzoylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-benzoylphenyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired phosphonate ester .

Another method involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand, providing an efficient route to benzylphosphonate diesters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-benzoylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-benzoylphenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (4-benzoylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate ester group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl phenylphosphonate
  • Diethyl (4-methylbenzyl)phosphonate

Uniqueness

Diethyl (4-benzoylphenyl)phosphonate is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential as a versatile reagent in organic synthesis .

Biological Activity

Diethyl (4-benzoylphenyl)phosphonate is an organophosphorus compound that has garnered attention due to its biological activity, particularly in the context of antimicrobial and cytotoxic effects. This article synthesizes the available research findings, highlighting its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound features a phosphonate group attached to a benzoylphenyl moiety. The synthesis of this compound typically involves the reaction of benzoyl chloride with diethyl phosphite in the presence of a base, leading to the formation of the desired phosphonate ester.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluating various diethyl benzylphosphonate derivatives found that compounds similar to this compound showed substantial inhibitory effects against multiple strains of Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that these compounds possess potent antibacterial activity, with variations based on the substituents on the phenyl ring .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µM)MBC (µM)
This compoundE. coli K120.021.2
Diethyl benzylphosphonateE. coli R30.00150.09
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonateE. coli R40.00150.09

Cytotoxic Effects

The cytotoxicity of this compound has also been explored in various cell lines. In particular, studies have shown that this compound induces oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism involves the generation of reactive oxygen species (ROS), which compromise bacterial DNA integrity and functionality .

Case Study: DNA Damage Assessment

In a study assessing the impact of diethyl phosphonates on bacterial DNA, it was observed that treatment resulted in alterations to DNA topology and increased oxidative damage. Approximately 3.5% oxidative damage was noted after exposure to these compounds, indicating their potential as effective agents against bacterial infections through mechanisms involving DNA disruption .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lipoprotein lipase activity, which is crucial for lipid metabolism.
  • Induction of Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis in susceptible cells.
  • Disruption of Membrane Integrity : The interaction with bacterial membranes may alter permeability and lead to cell lysis.

Potential Applications

Given its biological activity, this compound holds promise for development as an antimicrobial agent. Its ability to induce cytotoxic effects on bacteria suggests potential use in treating infections resistant to conventional antibiotics.

Properties

IUPAC Name

(4-diethoxyphosphorylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O4P/c1-3-20-22(19,21-4-2)16-12-10-15(11-13-16)17(18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOIPLCPPKSKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721152
Record name Diethyl (4-benzoylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103384-72-1
Record name Diethyl (4-benzoylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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